2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid

Catalog No.
S13952973
CAS No.
M.F
C11H10IN3O2
M. Wt
343.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-y...

Product Name

2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid

IUPAC Name

2-(4-iodo-5-methyl-3-pyridin-3-ylpyrazol-1-yl)acetic acid

Molecular Formula

C11H10IN3O2

Molecular Weight

343.12 g/mol

InChI

InChI=1S/C11H10IN3O2/c1-7-10(12)11(8-3-2-4-13-5-8)14-15(7)6-9(16)17/h2-5H,6H2,1H3,(H,16,17)

InChI Key

WOJSUUCUWLKMGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C2=CN=CC=C2)I

2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid is a complex organic compound characterized by a pyrazole ring that is substituted with iodine, a methyl group, and a pyridine moiety. Its molecular formula is C11H10IN3O2C_{11}H_{10}IN_3O_2, and it has a molecular weight of 343.12 g/mol. The compound's structure includes various functional groups that contribute to its chemical reactivity and biological activity, making it of interest in both synthetic chemistry and medicinal research.

  • Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The iodine substituent can be reduced to yield hydrogen or other substituents, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The iodine atom can be substituted with various functional groups through nucleophilic substitution reactions, employing nucleophiles such as amines or thiols under basic or acidic conditions.

These reactions can lead to the formation of diverse products depending on the specific reagents and conditions employed.

Research indicates that 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid may possess potential therapeutic properties. It has been investigated for its anti-inflammatory and anticancer activities, suggesting its utility in drug development. The specific mechanisms of action are not fully elucidated but are believed to involve interactions with various molecular targets, including enzymes and receptors, modulating biochemical pathways relevant to disease processes.

The synthesis of this compound typically involves multi-step organic reactions starting from pyridine derivatives and pyrazole precursors. Key steps include:

  • Iodination: Introducing the iodine atom through controlled iodination using iodine or iodinating agents.
  • Formation of the Pyrazole Ring: Constructing the pyrazole structure through condensation reactions.
  • Acetic Acid Functionalization: Attaching the acetic acid moiety to complete the synthesis.

Industrial methods may optimize these steps for higher yields and purity, potentially utilizing continuous flow reactors and advanced purification techniques like chromatography.

2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid finds applications in various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Medicine: Explored for potential therapeutic roles in treating inflammatory diseases and cancer.
  • Industry: Utilized in developing new materials with specific properties due to its unique chemical structure.

The interactions of 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid with biological targets are under investigation. These studies aim to elucidate how the compound binds to specific enzymes or receptors, influencing their activity and thereby affecting various biochemical pathways. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile in clinical applications.

Several compounds share structural similarities with 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acidC9H9N3OC_9H_9N_3OLacks iodine substitution; simpler structure
3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridineC18H15IN4O2SC_{18}H_{15}IN_4O_2SContains tosyl group; larger molecular structure
1H-Pyrazole-1-acetamide, 4-Iodo-N-(3-pyridinylmethyl)C11H11IN4OC_{11}H_{11}IN_4OAmide functionalization; different reactivity profile

These compounds differ primarily in their substituents and functional groups, which significantly influence their chemical behavior and biological activities. The presence of the iodine atom and specific ring structures in 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid contributes to its unique properties compared to these related compounds .

Traditional Multi-Step Organic Synthesis Approaches

Traditional synthetic routes to 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid typically involve sequential functionalization of a pyrazole core. A representative four-step pathway includes:

  • Pyrazole Ring Formation: Condensation of β-diketones (e.g., ethyl acetoacetate) with hydrazine derivatives under acidic conditions yields 5-methyl-1H-pyrazole intermediates. For instance, ethyl acetoacetate reacts with hydrazine hydrate in ethanol-acetic acid mixtures to form 5-methylpyrazole-3-carboxylate derivatives.
  • Pyridine Substitution: Introduction of the pyridin-3-yl group at position 3 of the pyrazole ring is achieved via nucleophilic aromatic substitution or transition-metal-mediated coupling. Copper-catalyzed Ullmann coupling between 3-bromopyrazole intermediates and pyridin-3-ylboronic acids has been reported for analogous systems.
  • Iodination at Position 4: Electrophilic iodination using molecular iodine (I₂) in the presence of oxidizing agents like HIO₃ selectively functionalizes the pyrazole ring at the 4-position. For example, treatment of 5-methyl-3-(pyridin-3-yl)-1H-pyrazole with I₂/HIO₃ in acetic acid at 60°C yields the 4-iodo derivative in 68–72% yield.
  • Acetic Acid Moiety Incorporation: Alkylation of the pyrazole nitrogen with chloroacetic acid derivatives completes the synthesis. Reacting 4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazole with ethyl chloroacetate in DMF, followed by saponification, affords the target compound.

Key challenges in this approach include regioselectivity during iodination and competing side reactions during pyridine coupling. Purification often requires column chromatography due to byproduct formation, with overall yields typically ranging from 35–45%.

Modern Catalytic Strategies for Pyrazole-Pyridine Hybridization

Recent advances emphasize atom-economical methods to streamline pyrazole-pyridine hybridization:

A. One-Pot Multicomponent Reactions
A notable innovation involves acetic acid-mediated one-pot synthesis, where β-dicarbonyl compounds (e.g., ethyl acetoacetate), N,N-dimethylformamide dimethylacetal, and 2-hydrazinyl-4,6-disubstituted-s-triazines react sequentially. This method eliminates intermediate isolation steps, achieving 70–85% yields of pyrazole-pyridine hybrids under reflux conditions in ethanol-acetic acid (2:1).

B. Transition-Metal-Free Iodocyclization
Iodine-mediated cyclization of N-propargyl-N′-tosylhydrazines offers a scalable route to 4-iodopyrazoles. Using I₂ with NaHCO₃ in acetic acid at 50°C, this method produces 5-substituted-4-iodo-1-tosylpyrazoles in 65–78% yield, which can be detosylated and further functionalized.

C. Palladium-Catalyzed Direct Arylation
Palladium(II) acetate (5–10 mol%) with silver(I) oxide in acetic acid enables pyrazole-directed sp³ C–H bond arylation. This strategy facilitates late-stage introduction of aromatic groups, critical for generating pyridine-substituted pyrazoles without prefunctionalized substrates.

Solvent Systems and Reaction Condition Optimization

Solvent Selection

  • Polar Protic Solvents: Acetic acid dominates iodination and cyclization steps due to its dual role as solvent and proton donor, enhancing electrophilic iodination kinetics.
  • Ethanol-Acetic Acid Mixtures (2:1): Optimal for one-pot syntheses, balancing solubility of β-dicarbonyl precursors and hydrazine derivatives while minimizing ester hydrolysis.
  • Hexafluoroisopropanol (HFIP): Used in palladium-catalyzed reactions to stabilize cationic intermediates and improve reaction rates.

Temperature and Catalysis

  • Iodination: Conducted at 60–80°C in acetic acid to achieve complete conversion within 4–6 hours.
  • Coupling Reactions: Palladium-mediated arylation requires 100–110°C in sealed tubes to overcome activation barriers.
  • Continuous Flow Systems: Microreactor technology enhances heat transfer and mixing for exothermic steps like iodination, reducing reaction times by 40% compared to batch processes.

Yield Optimization Strategies

ParameterOptimal RangeImpact on Yield
I₂ Equivalents1.2–1.5 eqMaximizes iodination
Pd(OAc)₂ Loading5–7 mol%Balances cost and activity
Acetic Acid Concentration50–60% (v/v) in ethanolPrevents byproduct formation
Reaction Time6–8 hours (one-pot)Completes cyclization

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

342.98177 g/mol

Monoisotopic Mass

342.98177 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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